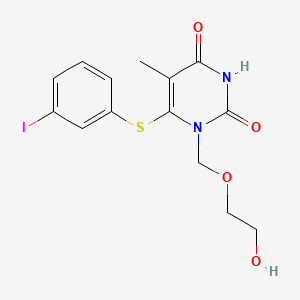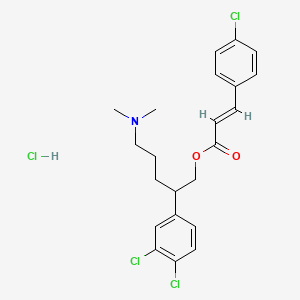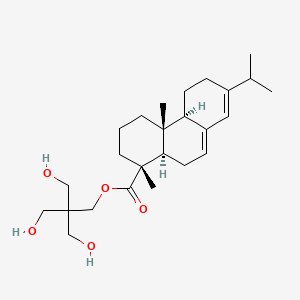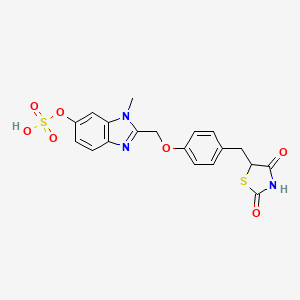
Rivoglitazone metabolite M11
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Rivoglitazone metabolite M11 is a significant compound derived from the metabolism of rivoglitazone, a novel thiazolidinedione peroxisome proliferator-activated receptor gamma agonist. Rivoglitazone is primarily investigated for its potential use in treating type 2 diabetes. The metabolite M11, specifically identified as O-demethyl-O-sulfate, is the major in vivo metabolite in rats and monkeys .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of rivoglitazone metabolite M11 involves the metabolic pathways of rivoglitazone. The primary synthetic route includes the O-demethylation of rivoglitazone followed by sulfation. This process is typically carried out in liver microsomes and freshly isolated hepatocytes of rats, monkeys, and humans .
Industrial Production Methods
The compound is usually produced through in vitro metabolism studies using liver microsomes and hepatocytes .
Analyse Des Réactions Chimiques
Types of Reactions
Rivoglitazone metabolite M11 undergoes several types of chemical reactions, including:
Oxidation: The primary metabolic pathway involves the O-demethylation of rivoglitazone.
Sulfation: Following O-demethylation, the compound undergoes sulfation to form O-demethyl-O-sulfate
Common Reagents and Conditions
The common reagents and conditions used in these reactions include:
Liver Microsomes: Used to mimic the in vivo metabolic environment.
Freshly Isolated Hepatocytes: Provide a more accurate representation of the metabolic processes.
Cytochrome P450 Enzymes: Play a crucial role in the oxidation reactions.
UDP-glucuronosyltransferase Enzymes: Involved in the sulfation process
Major Products Formed
The major product formed from these reactions is O-demethyl-O-sulfate, which is the primary metabolite of rivoglitazone in rats and monkeys .
Applications De Recherche Scientifique
Rivoglitazone metabolite M11 has several scientific research applications, including:
Pharmacokinetics and Metabolism Studies: Used to understand the metabolic pathways and pharmacokinetics of rivoglitazone in different species
Drug Development: Helps in the development of new thiazolidinedione derivatives with improved efficacy and safety profiles
Toxicology Studies: Used to assess the safety and potential side effects of rivoglitazone and its metabolites
Mécanisme D'action
Rivoglitazone metabolite M11 exerts its effects through the activation of peroxisome proliferator-activated receptor gamma. This receptor plays a crucial role in regulating glucose and lipid metabolism. The activation of this receptor by rivoglitazone and its metabolites leads to improved insulin sensitivity and glucose uptake in cells .
Comparaison Avec Des Composés Similaires
Rivoglitazone metabolite M11 can be compared with other thiazolidinedione metabolites, such as:
Pioglitazone Metabolites: Similar to rivoglitazone, pioglitazone undergoes O-demethylation and sulfation to form its primary metabolites.
Rosiglitazone Metabolites: Rosiglitazone also undergoes similar metabolic pathways, including oxidation and sulfation
This compound is unique due to its specific structure and the particular metabolic pathways it undergoes, which may result in different pharmacokinetic and pharmacodynamic properties compared to other thiazolidinedione metabolites .
Propriétés
Numéro CAS |
332944-29-3 |
|---|---|
Formule moléculaire |
C19H17N3O7S2 |
Poids moléculaire |
463.5 g/mol |
Nom IUPAC |
[2-[[4-[(2,4-dioxo-1,3-thiazolidin-5-yl)methyl]phenoxy]methyl]-3-methylbenzimidazol-5-yl] hydrogen sulfate |
InChI |
InChI=1S/C19H17N3O7S2/c1-22-15-9-13(29-31(25,26)27)6-7-14(15)20-17(22)10-28-12-4-2-11(3-5-12)8-16-18(23)21-19(24)30-16/h2-7,9,16H,8,10H2,1H3,(H,21,23,24)(H,25,26,27) |
Clé InChI |
INUMSVMFZRMZEH-UHFFFAOYSA-N |
SMILES canonique |
CN1C2=C(C=CC(=C2)OS(=O)(=O)O)N=C1COC3=CC=C(C=C3)CC4C(=O)NC(=O)S4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


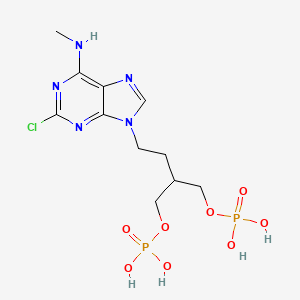
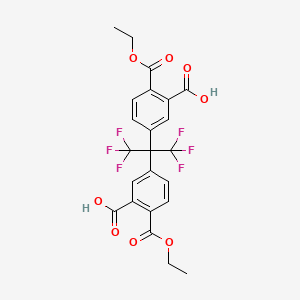


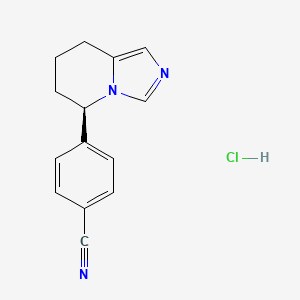
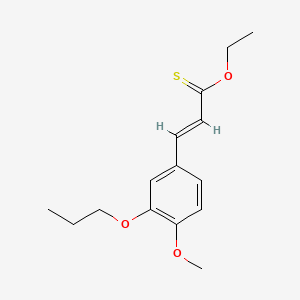


![(3S,3aR,6S,6aR)-3-[4-(3-phenoxypropyl)piperazin-1-yl]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-ol;dihydrochloride](/img/structure/B12780896.png)

